molecular formula C11H13NO B14865099 1-(2-Methylphenyl)cyclopropanecarboxamide

1-(2-Methylphenyl)cyclopropanecarboxamide

Cat. No.: B14865099
M. Wt: 175.23 g/mol
InChI Key: CVRMEDPTHBNUAN-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C11H13NO. This compound belongs to the class of cyclopropane carboxamides, which are known for their unique structural and chemical properties. The presence of a cyclopropane ring in its structure imparts significant strain, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)cyclopropanecarboxamide typically involves the reaction of 2-methylphenylcyclopropanecarboxylic acid with ammonia or an amine. One common method includes the following steps:

    Formation of Acid Chloride: The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).

    Amidation: The acid chloride is then reacted with ammonia or a primary amine to form the desired amide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4

    Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

1-(2-Methylphenyl)cyclopropanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, its derivatives have been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

1-(2-Methylphenyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

  • N-(2-Cyanophenyl)cyclopropanecarboxamide
  • N-(4,5-Dichloro-2-methylphenyl)cyclopropanecarboxamide
  • N-(3-Chloro-4-cyanophenyl)cyclopropanecarboxamide

Uniqueness: The presence of the 2-methylphenyl group in this compound imparts unique steric and electronic properties, making it distinct from other cyclopropanecarboxamide derivatives. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-(2-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C11H13NO/c1-8-4-2-3-5-9(8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H2,12,13)

InChI Key

CVRMEDPTHBNUAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CC2)C(=O)N

Origin of Product

United States

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